N-methyl-2-(3-oxocyclobutyl)acetamide
Description
N-Methyl-2-(3-oxocyclobutyl)acetamide is a specialized acetamide derivative characterized by a cyclobutane ring substituted with a ketone group at the 3-position and an acetamide moiety at the adjacent carbon. This compound’s structural uniqueness lies in its strained cyclobutyl ring system, which confers distinct electronic and steric properties compared to linear or larger cyclic analogs.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
N-methyl-2-(3-oxocyclobutyl)acetamide |
InChI |
InChI=1S/C7H11NO2/c1-8-7(10)4-5-2-6(9)3-5/h5H,2-4H2,1H3,(H,8,10) |
InChI Key |
FNDFDRAAQRXTAE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1CC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(3-oxocyclobutyl)acetamide typically involves the reaction of N-methylacetamide with a cyclobutanone derivative under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of the amide to the ketone group of the cyclobutanone. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to maximize yield and minimize by-products. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(3-oxocyclobutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in N-methyl-2-(3-hydroxycyclobutyl)acetamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
N-methyl-2-(3-oxocyclobutyl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in studies involving enzyme interactions and protein-ligand binding due to its amide functionality.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-methyl-2-(3-oxocyclobutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclobutyl ring and ketone group can participate in various non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
To contextualize N-methyl-2-(3-oxocyclobutyl)acetamide, we compare it structurally, synthetically, and functionally with related acetamide derivatives:
Structural and Functional Comparisons
Key Observations :
- Cyclobutyl vs.
- Heterocyclic Substitutions : Compounds like Pritelivir (thiazole, pyridine) and compound 20 (benzoisothiazol) demonstrate how heterocyclic groups can modulate electronic properties and biological activity. The absence of such rings in the target compound suggests a focus on simpler, conformationally restricted scaffolds .
- Pharmacological Profiles: BM-5’s dual presynaptic antagonism and postsynaptic agonism highlight how substituents (e.g., pyrrolidino-alkyne) can confer multifunctional activity, whereas the target compound’s cyclobutyl group may prioritize selectivity over multifunctionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
